molecular formula C12H20N4O B2947852 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine CAS No. 1491492-26-2

3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2947852
CAS No.: 1491492-26-2
M. Wt: 236.319
InChI Key: SZOGEUGFGVTHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a methyl group at position 1, an amine at position 4, and a 2-ethylpiperidine carbonyl moiety at position 3.

Properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-9-6-4-5-7-16(9)12(17)11-10(13)8-15(2)14-11/h8-9H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOGEUGFGVTHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Functional Features Reported Biological Activity
Target Compound 2-Ethylpiperidine-1-carbonyl C₁₂H₂₀N₄O 244.32 Amide linkage, piperidine ring Inferred kinase inhibition (based on analogs)
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine Benzimidazole C₁₁H₁₁N₅ 213.24 Bicyclic aromatic heterocycle Not specified
3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine Furan C₉H₁₀N₃O 176.20 Oxygen-containing heterocycle Not specified
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine Difluoromethyl C₅H₇F₂N₃ 159.13 Electron-withdrawing fluorine atoms Not specified
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine + cyclopropyl C₁₃H₁₅N₅ 241.29 Aromatic pyridine, small cyclopropane ring Not specified
1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine Pyrrolidine carbonyl + difluoroethyl C₁₀H₁₄F₂N₄O 244.24 5-membered ring, fluorinated alkyl chain Not specified

Pharmacological and Physicochemical Properties

  • The 2-ethylpiperidine group may increase molecular weight and logP compared to smaller substituents (e.g., difluoromethyl), affecting blood-brain barrier permeability .
  • Bioactivity :
    • Pyrazole-4-amine derivatives are frequently explored as kinase inhibitors (e.g., CDK2, BTK) . The piperidine carbonyl group in the target compound could mimic ATP-binding motifs in kinases, enhancing inhibitory potency .
    • Fluorinated analogs (e.g., difluoromethyl) often exhibit improved metabolic stability due to fluorine’s electronegativity .

Challenges and Innovations

  • Synthetic Challenges : Steric hindrance from the ethylpiperidine group may necessitate optimized reaction conditions (e.g., high-temperature microwave-assisted coupling) .
  • Structural Advantages : The piperidine ring’s conformational flexibility and hydrogen-bonding capacity may offer superior target engagement compared to rigid aromatic substituents (e.g., benzimidazole) .

Biological Activity

3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine, also known by its CAS number 1491492-26-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H20N4O, with a molecular weight of 236.31 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
CAS Number1491492-26-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its role in modulating enzyme activity and receptor interactions. Specific mechanisms include:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDE), which are critical in inflammatory pathways.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in neurodegenerative diseases.

Pharmacological Studies

Several studies have investigated the pharmacological potential of pyrazole derivatives, including this compound. These studies suggest various activities:

  • Anti-inflammatory Activity : Pyrazole derivatives have demonstrated significant anti-inflammatory effects in vitro and in vivo, reducing markers such as TNF-alpha and IL-6.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents.
  • CNS Activity : Preliminary data indicate potential central nervous system (CNS) effects, possibly due to modulation of neurotransmitter systems.

Case Studies

A review of literature reveals several case studies that highlight the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study published in Bioorganic & Medicinal Chemistry evaluated various pyrazole derivatives for their anti-inflammatory properties. The results indicated that certain substitutions on the pyrazole ring enhanced COX inhibition significantly .
  • Neuropharmacological Evaluation : Research published in Pharmaceutical Research assessed the neuropharmacological effects of pyrazole compounds. It was found that compounds similar to this compound exhibited increased locomotor activity in animal models, suggesting CNS stimulant properties .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine?

Methodological Answer: A typical synthesis involves coupling a pyrazole precursor with a piperidine-derived carbonyl group. For example:

  • Step 1: React a halogenated pyrazole (e.g., 4-iodo-3-methyl-1H-pyrazole) with 2-ethylpiperidine-1-carbonyl chloride under Ullmann-type conditions. Copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours facilitate the coupling .
  • Step 2: Purify the product via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the target compound. Reported yields for analogous reactions range from 17–25%, emphasizing the need for optimization .
  • Key Considerations: Solvent choice (DMSO enhances nucleophilicity), base (cesium carbonate improves solubility), and catalyst (copper salts accelerate coupling) are critical variables .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign signals to confirm the pyrazole ring (δ ~7.5–8.5 ppm for aromatic protons), ethylpiperidine carbonyl (δ ~160–170 ppm for C=O), and methyl groups (δ ~2.3–3.0 ppm for N–CH3). Discrepancies in splitting patterns may indicate regioisomeric impurities .
  • HRMS (ESI): Validate molecular weight (e.g., [M+H]+ at m/z 293.18) and rule out side products like dehalogenated intermediates .
  • IR Spectroscopy: Confirm carbonyl stretching (1650–1750 cm⁻¹) and amine N–H bonds (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening: Replace copper(I) bromide with palladium catalysts (e.g., Pd(OAc)₂/XPhos) for Buchwald-Hartwig amination, which may enhance coupling efficiency in aryl halide systems .
  • Temperature/Time: Increase reaction temperature to 80–100°C while monitoring decomposition via TLC. For example, extending reaction time to 72 hours improved yields in analogous piperidine couplings .
  • Solvent Optimization: Test polar aprotic solvents (e.g., DMAc or NMP) to stabilize intermediates. DMSO, while effective, may promote side reactions at higher temperatures .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. HRMS)?

Methodological Answer:

  • Case Study: If HRMS confirms the correct mass but NMR shows unexpected peaks:
    • Impurity Analysis: Use preparative HPLC to isolate minor components. Compare their spectra to known byproducts (e.g., de-ethylated piperidine derivatives) .
    • Dynamic NMR: Probe rotational barriers in the ethylpiperidine group; restricted rotation can cause splitting misinterpreted as impurities .
    • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for related pyrazolo[1,5-a]pyrimidines .

Q. How can researchers evaluate the biological activity of this compound in vitro?

Methodological Answer:

  • Target Selection: Screen against kinases or GPCRs, as similar pyrazole-piperidine hybrids show affinity for adenosine A2A receptors .
  • Assay Design:
    • Use fluorescence polarization assays for binding studies (IC50 determination).
    • Conduct cytotoxicity profiling (e.g., MTT assay on HEK-293 cells) to rule off-target effects .
  • SAR Studies: Modify the ethylpiperidine or pyrazole methyl group to assess pharmacophore contributions .

Data Contradiction Analysis

Q. How should researchers address low reproducibility in synthetic protocols?

Methodological Answer:

  • Trace Metal Effects: Use chelating agents (e.g., EDTA) to eliminate trace metal interference in copper-catalyzed reactions .
  • Moisture Sensitivity: Conduct reactions under inert atmosphere if intermediates (e.g., acyl chlorides) are prone to hydrolysis .
  • Batch Variability: Pre-dry solvents (e.g., DMSO over molecular sieves) and validate starting material purity via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.